N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with methanol to introduce the methoxy groups at the 4 and 6 positions. This is followed by the introduction of the methylthio group at the 4 position of the benzamide ring through a nucleophilic substitution reaction. The final step involves the coupling of the triazine and benzamide moieties under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)aniline
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)phenol
Uniqueness
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the triazine ring and the methylthio group allows for a diverse range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-13-16-11(17-14(18-13)21-2)8-15-12(19)9-4-6-10(22-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDXVBYZLCXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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